N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride
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Overview
Description
N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride is a chemical compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is used in various scientific research fields due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted trimethoxyphenyl compounds .
Scientific Research Applications
N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This compound has been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but differs in its amine structure.
N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities and chemical reactivity compared to other trimethoxyphenyl derivatives .
Properties
IUPAC Name |
N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-12-7-9-10(14-3)5-8(13-2)6-11(9)15-4;/h5-6,12H,7H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMSLUAESZDCNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1OC)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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